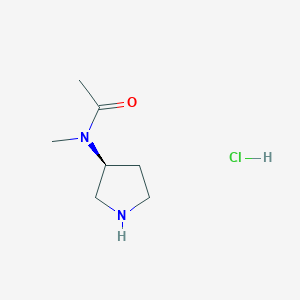

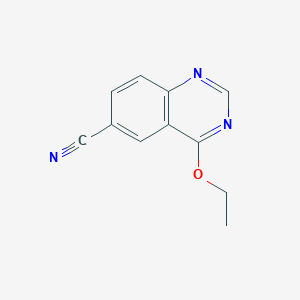

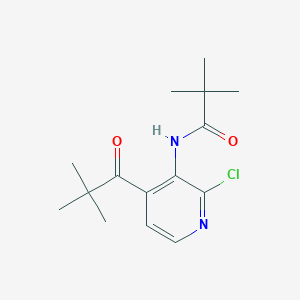

3-(3-甲基-1H-吲哚-2-基)-3-氧代丙烯腈

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These compounds were used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-methyl-1H-indole, has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions has been reported to yield ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate .科学研究应用

合成和反应性

3-(3-甲基-1H-吲哚-2-基)-3-氧代丙烯腈是合成各种杂环化合物的关键前体。研究表明其在形成不同的杂环结构中的应用,突出了它的反应性和合成重要性。该化合物在促进杂环化合物合成的作用中,在药学化学中是基础性的,已被深入探索 (Fadda 等,2014)。

多组分反应

研究表明 3-(3-甲基-1H-吲哚-2-基)-3-氧代丙烯腈可用于有效的多组分反应。例如,它在温和条件下与二烷基乙炔二羧酸酯和异氰化物的反应导致高度官能化的 6-(吲哚-3-基)-4H-吡喃的形成 (宋等,2014)。

铑催化的环化

一个重要的应用涉及铑催化的环化反应。这些反应促进了取代咔唑和稠合咔唑衍生物的形成,展示了该化合物在复杂有机合成中的效用 (周等,2017)。

纳米结构催化剂

该化合物还被用于纳米结构催化剂的制备。例如,它的衍生物已被用于在温和条件下合成带有吲哚部分的多取代 4H-吡喃,展示了它在纳米技术和材料科学中的作用 (Rasooll 等,2021)。

抗氧化剂的开发

此外,3-(3-甲基-1H-吲哚-2-基)-3-氧代丙烯腈已被用于合成具有潜在抗氧化特性的新型吡唑衍生物。这突出了它在治疗剂开发中的作用 (El-Mekabaty 等,2016)。

串联反应和杂环合成

进一步的研究表明该化合物在串联反应中,如 C-H 官能化和环化,导致复杂杂环结构的有效合成 (肖等,2018)。

作用机制

Target of Action

The primary targets of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile are enzymes such as topoisomerase II . Topoisomerases are crucial for processes such as DNA replication and transcription, and chromosomal segregation .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to inhibit topoisomerase II, which correlates with its antiproliferative effect .

Biochemical Pathways

The compound affects the biochemical pathways involving its targets. For instance, by inhibiting topoisomerase II, it can affect DNA replication and transcription . It also has potential effects on the Keap1/Nrf2 pathway, which is a master cytoprotective antioxidant pathway .

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it has been found to have antiproliferative activity on human tumor cell lines . It also has potential antioxidant activity .

未来方向

The synthesis of new types of antibacterial and antifungal agents is a very important demand due to the appearance and expansion of microorganisms’ resistance to a majority of therapeutics currently utilized for their treatment . Therefore, compounds like “3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile” could serve as the lead for further optimization and to arrive at potential antimicrobial agents .

属性

IUPAC Name |

3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-9-4-2-3-5-10(9)14-12(8)11(15)6-7-13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNFXCYLMFKEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263803 | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1414944-13-0 | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414944-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile a promising starting material for developing new antifungal compounds?

A1: The research paper "Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents" [] demonstrates the compound's versatility in generating various heterocyclic systems. The researchers successfully synthesized thiazoline derivatives, thiophenes, 1,3,4-thiadiazoles, pyrazolo[5,1-c]-1,2,4-triazines, and 1,2,4-triazolo[5,1-c]-1,2,4-triazines, all incorporating the core structure of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile. These diverse heterocyclic scaffolds are frequently found in molecules exhibiting potent biological activities, including antifungal properties. By leveraging the reactivity of the nitrile and carbonyl groups within 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, researchers can access a wide range of structurally diverse compounds for antifungal drug discovery.

Q2: What information is available regarding the structural characterization of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile and its derivatives described in the study?

A2: The study utilizes elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structures of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile and its newly synthesized derivatives []. While the paper doesn't explicitly provide the molecular formula or weight, these can be deduced from the compound's name and structure. The detailed spectroscopic data (IR, 1H NMR, 13C NMR) presented for each synthesized compound offer valuable insights into their structural features, confirming the success of the synthetic strategies employed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)